(1H-Indol-3-ylmethylene)-(3-methoxy-phenyl)-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Indol-3-ylmethylene)-(3-methoxy-phenyl)-amine typically involves the condensation of indole-3-carboxaldehyde with 3-methoxyaniline under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1H-Indol-3-ylmethylene)-(3-methoxy-phenyl)-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
(1H-Indol-3-ylmethylene)-(3-methoxy-phenyl)-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1H-Indol-3-ylmethylene)-(3-methoxy-phenyl)-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can affect various cellular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- (1H-Indol-3-ylmethylene)-(3-hydroxy-phenyl)-amine
- (1H-Indol-3-ylmethylene)-(4-methoxy-phenyl)-amine
- (1H-Indol-3-ylmethylene)-(3-chloro-phenyl)-amine
Uniqueness
(1H-Indol-3-ylmethylene)-(3-methoxy-phenyl)-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 3-position of the phenyl ring can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research .
Properties
Molecular Formula |
C16H14N2O |
---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
1-(1H-indol-3-yl)-N-(3-methoxyphenyl)methanimine |
InChI |
InChI=1S/C16H14N2O/c1-19-14-6-4-5-13(9-14)17-10-12-11-18-16-8-3-2-7-15(12)16/h2-11,18H,1H3 |
InChI Key |
DCPWMQVQFZFQFQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N=CC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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